(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-hydroxybenzaldehyde with 3-phenacylthiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the thiazolidine ring can be reduced to form a saturated thiazolidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products
Oxidation: Formation of 3-oxo-phenyl derivatives.
Reduction: Formation of saturated thiazolidine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with a similar core structure, known for their antidiabetic properties.
Phenylmethylene derivatives: Compounds with a phenylmethylene group, which may exhibit similar chemical reactivity.
Uniqueness
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group, phenylmethylene moiety, and thiazolidine-2,4-dione core make it a versatile compound for various applications.
Properties
Molecular Formula |
C18H13NO4S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
(5E)-5-[(3-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13NO4S/c20-14-8-4-5-12(9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-6-2-1-3-7-13/h1-10,20H,11H2/b16-10+ |
InChI Key |
XISJGNSKAXXSAO-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
Origin of Product |
United States |
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